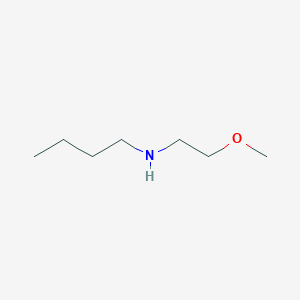
Butyl(2-methoxyethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl(2-methoxyethyl)amine, also known as N-(2-methoxyethyl)-1-butanamine, is an organic compound with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol . It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Butyl(2-methoxyethyl)amine can be synthesized through several methods. One common method involves the reaction of butylamine with 2-methoxyethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is usually obtained through distillation and purification processes .
化学反応の分析
Types of Reactions
Butyl(2-methoxyethyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: It can participate in substitution reactions where the butyl or methoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or alcohols, while reduction may produce simpler amines .
科学的研究の応用
Butyl(2-methoxyethyl)amine is used in various scientific research applications, including:
作用機序
The mechanism of action of butyl(2-methoxyethyl)amine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .
類似化合物との比較
Similar Compounds
Bis(2-methoxyethyl)amine: Similar in structure but contains two methoxyethyl groups instead of one.
2-Methoxyethylamine: Contains a single methoxyethyl group without the butyl group.
N,N-Bis(2-methoxyethyl)amine: Contains two methoxyethyl groups attached to a nitrogen atom.
Uniqueness
Butyl(2-methoxyethyl)amine is unique due to its specific combination of butyl and methoxyethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .
生物活性
Butyl(2-methoxyethyl)amine, a compound with the molecular formula C9H21NO, has garnered attention due to its potential biological activities. This compound is a secondary amine that can participate in various biochemical processes, making it a subject of interest in pharmacological research. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
- Molecular Weight : 171.28 g/mol
- Structure : The compound features a butyl group attached to a 2-methoxyethylamine moiety, which influences its solubility and interaction with biological systems.
Antiproliferative Activity
Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound can inhibit the growth of breast cancer cells (MCF-7) with an IC50 value in the low micromolar range, suggesting potent anticancer properties .
Antioxidant Activity
This compound has also shown promising antioxidant properties. In assays such as DPPH and FRAP, the compound demonstrated the ability to scavenge free radicals effectively, potentially mitigating oxidative stress in biological systems .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest that its antiproliferative effects may be linked to the induction of apoptosis in cancer cells and modulation of oxidative stress pathways .
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its toxicological profile. According to occupational exposure guidelines, compounds similar to this compound may pose risks depending on exposure levels and routes (inhalation, dermal, etc.) . The NIOSH exposure banding process categorizes such substances based on their potential health effects, which can inform safety measures during handling and usage.
Case Studies
- Anticancer Research : A study focusing on the synthesis and evaluation of various N-substituted derivatives revealed that this compound derivatives exhibited significant anticancer activity against prostate cancer cell lines .
- Antioxidant Studies : Another investigation highlighted the antioxidant capacity of this compound in cellular models exposed to oxidative stress, showing a protective effect against cellular damage .
特性
IUPAC Name |
N-(2-methoxyethyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-4-5-8-6-7-9-2/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFNFQKDHFXGNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














